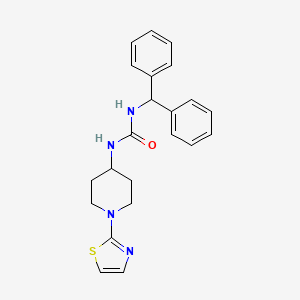

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea

Description

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is a urea-based compound featuring a benzhydryl (diphenylmethyl) group and a thiazole-substituted piperidine moiety. The thiazole ring, a heterocyclic scaffold, is known for its role in π-π interactions and hydrogen bonding, which are critical for biological activity. The piperidine ring provides conformational flexibility, allowing the molecule to adopt orientations suitable for receptor engagement.

Properties

IUPAC Name |

1-benzhydryl-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c27-21(24-19-11-14-26(15-12-19)22-23-13-16-28-22)25-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13,16,19-20H,11-12,14-15H2,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEKXPDFQSMWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea involves multiple steps, typically starting with the preparation of the piperidine and thiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.

Scientific Research Applications

Chemical Reactions

The compound participates in several chemical reactions:

- Oxidation : Can be facilitated by oxidizing agents like potassium permanganate.

- Reduction : Involves reagents such as lithium aluminum hydride.

- Substitution : Common reagents include halogens and nucleophiles.

Antimicrobial Properties

Research indicates that 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown effective minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-Benzhydryl-3-(thiazol)urea | 50 | Staphylococcus aureus |

| 1-Benzhydryl-3-(thiazol)urea | 100 | Escherichia coli |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines. For example, GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 15.1 to 28.7 µM across different cancer types.

| Cell Line | GI50 (µM) |

|---|---|

| EKVX (Lung Cancer) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

The mechanism of action is hypothesized to involve interactions with specific cellular pathways related to cell proliferation and apoptosis, potentially inhibiting key enzymes such as glycogen synthase kinase 3 (GSK-3).

Chemistry

This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

The compound is investigated for its potential biological activities, particularly its antimicrobial and anticancer properties.

Medicine

Ongoing research explores its potential as a therapeutic agent for various diseases, particularly neurodegenerative disorders where oxidative stress plays a crucial role.

Industry

In industrial applications, it is utilized in the development of new materials and chemical processes due to its unique chemical reactivity.

Case Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial activity of various thiazole derivatives included testing this compound against clinical isolates of bacteria. Results indicated significant antibacterial activity against resistant strains.

Case Study 2: Anticancer Activity Evaluation

Another study focused on evaluating the anticancer effects of a series of urea derivatives similar to this compound, demonstrating selective cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Urea-Based Thiazolylpiperidine Compounds

Compounds 11a–11o () share the core structure of 3-(1-(thiazol-2-yl)piperidin-4-yl)urea but differ in the aryl substituent on the urea’s phenyl group. Key comparisons include:

| Compound | Substituent on Phenyl Group | Yield (%) | Molecular Weight ([M+H]⁺) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 85.1 | 484.2 |

| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 |

| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | 88.0 | 568.2 |

| 11i | Phenyl (unsubstituted) | 87.8 | 466.2 |

The target compound’s benzhydryl group introduces greater steric bulk compared to the mono- or di-substituted phenyl groups in 11a–11o, likely increasing molecular weight (estimated >550 Da) and lipophilicity. Synthetic yields for 11a–11o are consistently high (83–88%), suggesting efficient coupling reactions for urea formation .

Chloromethyl-Thiazole Derivatives

Compounds 8a–8c () feature a chloromethyl-thiazole group instead of the hydrazinyl-2-oxoethylpiperazine moiety in 11a–11o . For example:

- 8a : 3-Fluorophenyl-substituted, yield 50.3%, [M+H]⁺ 362.1

- 8c : 3-Chloro-4-fluorophenyl-substituted, yield 55.3%, [M+H]⁺ 396.0

The lower yields (~50–58%) compared to 11a–11o may reflect challenges in introducing the chloromethyl group.

Comparison with Non-Thiazole Urea Derivatives

Triazine- and Adamantane-Containing Ureas

Compound 18 () replaces the thiazole ring with a 4-methyl-6-(methylamino)-1,3,5-triazin-2-yl group and incorporates a rigid 2-oxaadamantyl moiety. The adamantane group enhances metabolic stability but reduces flexibility compared to the benzhydryl group in the target compound. This highlights how core heterocycle substitutions (thiazole vs. triazine) and bulky groups (benzhydryl vs. adamantane) can diverge in pharmacokinetic properties .

Pyrazolo-Pyrimidine Hybrid Ureas

Compound 31 () integrates a pyrazolo[1,5-a]pyrimidin-2-ylmethyl group and a morpholine ring. Unlike the target compound’s thiazole, this structure enables additional hydrogen bonding via the morpholine oxygen. However, the absence of a lipophilic benzhydryl group may limit blood-brain barrier penetration compared to the target molecule .

Key Structural Determinants of Activity

- Lipophilicity : The benzhydryl group in the target compound likely enhances lipophilicity (clogP >4) compared to 11a–11o (clogP ~2–3.5).

- Hydrogen Bonding : The urea linkage and thiazole nitrogen are conserved across analogs, suggesting a shared mechanism of target engagement.

- Steric Effects : Bulkier substituents (e.g., benzhydryl, 3,5-di(trifluoromethyl)phenyl in 11m ) may improve selectivity for hydrophobic binding pockets.

Biological Activity

1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is a complex organic compound with the molecular formula and a molecular weight of 392.52 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps, starting with the preparation of piperidine and thiazole intermediates. Common solvents used in the synthesis include dichloromethane, with catalysts such as triethylamine facilitating the reactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to modified derivatives with altered functional properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies. Research findings suggest that this compound may exhibit selective cytotoxicity against several cancer cell lines. For example, one study reported that a related urea derivative showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM across different cancer types, indicating promising anticancer activity .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. For instance, some studies have indicated that thiazole-containing compounds can inhibit key enzymes such as glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cancer cell survival and proliferation .

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial activity of various thiazole derivatives, this compound was tested against clinical isolates of bacteria. The results showed that the compound exhibited significant antibacterial activity with MIC values indicating effectiveness against resistant strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Urea Derivative | 50 | Staphylococcus aureus |

| Urea Derivative | 100 | Escherichia coli |

Case Study 2: Anticancer Activity Evaluation

Another study focused on the anticancer effects of a series of urea derivatives similar to this compound. The results indicated that these compounds demonstrated selective cytotoxicity against various cancer cell lines.

| Cell Line | GI50 (µM) |

|---|---|

| EKVX (Lung Cancer) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves coupling a benzhydryl amine derivative with a thiazole-containing piperidinyl isocyanate precursor. Key steps include:

- Coupling Agents : Carbodiimides (e.g., EDC or DCC) are used to form the urea linkage, with reaction temperatures maintained at 0–25°C to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures high purity (>95%) .

- Optimization : Adjusting stoichiometric ratios (1:1.2 for amine:isocyanate) and using anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere improves yields (70–85%) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for confirming the urea linkage (δ ~6.5–7.5 ppm for NH protons) and aromatic/thiazole moieties .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm assesses purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 407.18) .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the interaction between this compound and its biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes. For example, the thiazole ring may form π-π interactions with kinase active sites, while the urea group hydrogen-bonds with catalytic residues .

- MD Simulations : GROMACS or AMBER evaluates stability of ligand-target complexes over 100-ns trajectories, identifying key residues for mutagenesis validation .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG ~-9.5 kcal/mol), correlating with experimental IC values .

Q. What strategies resolve contradictions in experimental data regarding the compound’s enzyme inhibition efficacy across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native), substrate concentrations, and buffer pH (6.5–7.5) to minimize variability .

- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) and report IC values with 95% confidence intervals .

- Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data, identifying outliers via Grubbs’ test or principal component analysis (PCA) .

Q. What are the proposed mechanisms for the compound’s oxidation and reduction reactions, and how do these impact its stability under various storage conditions?

- Methodological Answer :

- Oxidation : The thiazole sulfur atom oxidizes to sulfoxide (using HO/acetic acid) or sulfone (with mCPBA), reducing bioactivity. Store at -20°C under argon to prevent degradation .

- Reduction : Catalytic hydrogenation (Pd/C, H) cleaves the urea bond, generating amines. Stability studies (25°C/60% RH) over 6 months show <5% degradation when protected from light .

Q. How can AI-driven reaction design platforms accelerate the optimization of derivative synthesis for enhanced bioactivity?

- Methodological Answer :

- Retrosynthetic Planning : Tools like Chematica or ASKCOS propose routes for analogs (e.g., replacing benzhydryl with indole), prioritizing atom economy and step efficiency .

- High-Throughput Screening (HTS) : Machine learning models (e.g., Random Forest) predict IC values from structural fingerprints, guiding synthesis of derivatives with improved potency (e.g., IC < 50 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.